molecular formula C10H12ClN3O2 B12625384 6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 918537-43-6

6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B12625384
CAS No.: 918537-43-6
M. Wt: 241.67 g/mol
InChI Key: CWDHLZHWNGWAGL-UHFFFAOYSA-N
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Description

6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often require high temperatures and long reaction times. For example, microwave-assisted heating with sodium methoxide (NaOMe) at 150–160°C or refluxing with triethyl orthoformate (HC(OEt)3) and xylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropropoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with molecular targets such as enzymes. For instance, as a tankyrase inhibitor, it binds to the enzyme’s active site, preventing its activity and thereby affecting cellular processes like Wnt signaling . The compound’s structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chloropropoxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one stands out due to its specific inhibitory effects on enzymes like tankyrase and stearoyl CoA desaturase. Its unique structure allows for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

918537-43-6

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

6-(3-chloropropoxy)-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C10H12ClN3O2/c1-7-8(16-4-2-3-11)5-14-9(7)10(15)12-6-13-14/h5-6H,2-4H2,1H3,(H,12,13,15)

InChI Key

CWDHLZHWNGWAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1OCCCCl

Origin of Product

United States

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